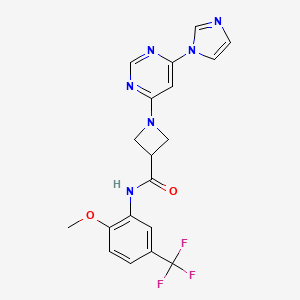![molecular formula C15H12ClF3N2O B2629972 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 897540-69-1](/img/structure/B2629972.png)
1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C15H12ClF3N2O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a 2-chlorophenylmethyl group and a 3-trifluoromethylphenyl group . The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.72 . Other physical and chemical properties such as melting point, boiling point, and density would require more detailed information or experimental data .Scientific Research Applications
In Vitro Inhibition and Anticancer Potential
Symmetrical and non-symmetrical N,N'-diarylureas, including compounds structurally similar to 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea, have shown significant potential as anticancer agents. These compounds activate the eIF2α kinase heme-regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization of these compounds aims to enhance their solubility while maintaining bioactivity, making them promising leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Impact and Analysis
The environmental occurrence of structurally related compounds such as triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) highlights the need for sensitive, selective, and affordable analytical techniques. A liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method has been developed for determining concentrations of triclocarban in aquatic environments. This method addresses the lack of data on the environmental presence of these compounds due to previous analytical limitations, suggesting that triclocarban is a frequent but underreported contaminant (Halden & Paull, 2004).
Insecticidal Activity
Compounds within the same chemical family have been evaluated for their insecticidal activity, demonstrating a novel mode of action through the interference with cuticle deposition in insects. This activity results primarily from a failure to moult or pupate, leading to death, and suggests a potential for these compounds to be developed into safe and effective insecticides (Mulder & Gijswijt, 1973).
Crystal Structure Analysis
Crystallographic studies on compounds like chlorfluazuron and flufenoxuron, which share functional similarities with 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea, provide insights into their structural properties and potential modes of action as insecticides. These studies contribute to understanding the molecular basis of their insecticidal activity and can inform the design of new compounds with enhanced efficacy and specificity (Cho et al., 2015); (Jeon et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-13-7-2-1-4-10(13)9-20-14(22)21-12-6-3-5-11(8-12)15(17,18)19/h1-8H,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJTLBDZOLRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


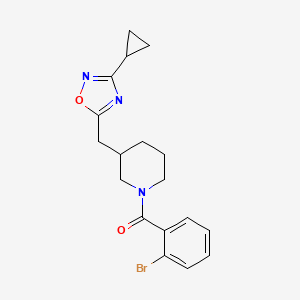
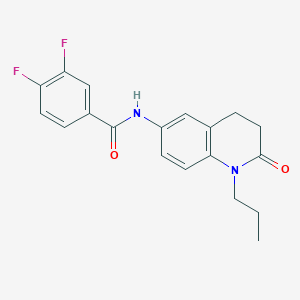
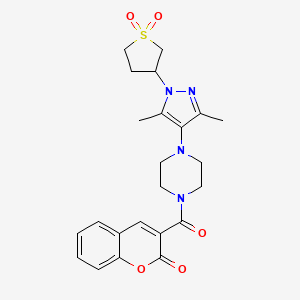
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)
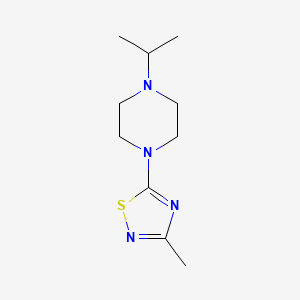
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
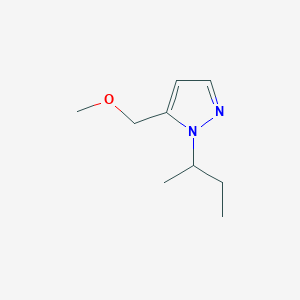
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)
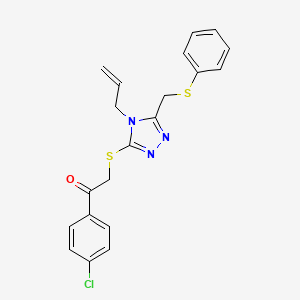
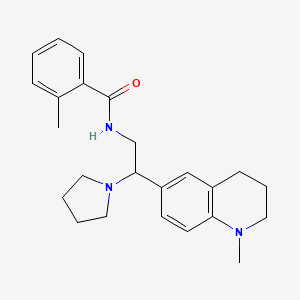
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)
